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molecular formula C7H7N3 B1298853 1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 74420-00-1

1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B1298853
M. Wt: 133.15 g/mol
InChI Key: RCWISWVYKNLXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737153B2

Procedure details

750 mg (5.63 mmol) of 4-amino-1H-pyrrolo[2,3-b]pyridine (from example XVII) are dissolved in a mixture of 67.5 ml of glacial acetic acid and 0.67 ml of concentrated sulfuric acid. The mixture is cooled to 12° C. 3.67 ml (3.20 g, 117 mmol) of isopentyl nitrite are slowly added dropwise, and the mixture is stirred at 12° C. for 3 hours. This solution is then added to a suspension (temperature: 50° C.) of 6.07 g (61.4 mmol) of copper(I) chloride in 34 ml of concentrated hydrochloric acid, and the mixture is then heated at 80-90° C. for 30 min. The mixture is cooled to RT and stirred overnight. For work-up, the reaction solution is concentrated and made alkaline using 1N aqueous sodium hydroxide solution, the precipitated copper salts are filtered off with suction through kieselguhr and the mixture is extracted 3× with ethyl acetate. The organic phase is dried over magnesium sulfate and concentrated using a rotary evaporator.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
67.5 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
solvent
Reaction Step One
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
reactant
Reaction Step Three
Name
copper(I) chloride
Quantity
6.07 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.N(OCCC(C)C)=O.[ClH:19]>C(O)(=O)C.S(=O)(=O)(O)O.[Cu]Cl>[Cl:19][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
NC1=C2C(=NC=C1)NC=C2
Name
Quantity
67.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.67 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
3.67 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
34 mL
Type
reactant
Smiles
Cl
Name
copper(I) chloride
Quantity
6.07 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 12° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated at 80-90° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
For work-up, the reaction solution is concentrated
FILTRATION
Type
FILTRATION
Details
the precipitated copper salts are filtered off with suction through kieselguhr
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 3× with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C2C(=NC=C1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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